2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic compound characterized by a nitrogen atom integrated into a bicyclo[2.2.2]octane framework. Its molecular formula is , and it has a molecular weight of approximately 155.19 g/mol. The structure features a carboxylic acid group attached to the third carbon of the bicyclic system, contributing to its chemical reactivity and potential biological activity. This compound is notable for its unique bicyclic structure, which distinguishes it from other similar compounds in medicinal chemistry and organic synthesis .
Several methods have been developed for synthesizing 2-azabicyclo[2.2.2]octane-3-carboxylic acid:
The primary applications of 2-azabicyclo[2.2.2]octane-3-carboxylic acid include:
Several compounds share structural similarities with 2-azabicyclo[2.2.2]octane-3-carboxylic acid:
Compound Name | CAS Number | Key Features |
---|---|---|
(S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | 109583-12-2 | Enantiomeric form; potential biological activity |
(R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | 146144-65-2 | Enantiomeric form; similar properties |
Decahydroisoquinoline-3-carboxylic acid | 82717-30-4 | Related bicyclic structure; potential medicinal uses |
Decahydroisoquinoline-1-carboxylic acid | 169390-26-5 | Another analog with different position of carboxyl group |
(3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid | 115238-58-9 | Structural variant; explored for biological activity |
The uniqueness of 2-azabicyclo[2.2.2]octane-3-carboxylic acid lies in its specific bicyclic framework and the presence of a nitrogen atom at the bridgehead position, which may confer distinct chemical reactivity and biological interactions compared to its analogs .